molecular formula C6H8O3S B1345531 Methyl 3-oxotetrahydrothiophene-2-carboxylate CAS No. 2689-69-2

Methyl 3-oxotetrahydrothiophene-2-carboxylate

Cat. No.: B1345531
CAS No.: 2689-69-2
M. Wt: 160.19 g/mol
InChI Key: TUSSXVYKOOVOID-UHFFFAOYSA-N
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Description

Methyl 3-oxotetrahydrothiophene-2-carboxylate is an organic compound with the molecular formula C6H8O3S. It is a derivative of tetrahydrothiophene, featuring a carboxylate ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

Methyl 3-oxotetrahydrothiophene-2-carboxylate is a complex organic compound It’s known to be used in the production of dihydro-thiophen-3-one , suggesting that it may interact with enzymes or proteins involved in this biochemical process.

Biochemical Pathways

Given its role in the production of dihydro-thiophen-3-one , it may be involved in pathways related to this compound. The downstream effects of these interactions would depend on the specific roles of these pathways in cellular processes.

Result of Action

Its role in the production of dihydro-thiophen-3-one suggests that it may have effects related to the functions of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules or ions in the environment. For instance, the compound has a melting point of 38 °C (lit.) and a boiling point of 232-254 °C/0.1 mmHg (lit.) , indicating that its stability and activity may be affected by temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxotetrahydrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydrothiophene with a suitable esterifying agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-oxotetrahydrothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxotetrahydrothiophene-2-carboxylate: Unique due to its specific functional groups and reactivity.

    This compound analogs: Compounds with similar structures but different substituents, affecting their reactivity and applications.

Uniqueness

This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

methyl 3-oxothiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSSXVYKOOVOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863011
Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-69-2
Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2689-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tetrahydro-3-oxo-2-thenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Lithium metal (2.70 g, 390.15 mmol) was added to 500 mL of methanol in an ice-bath. Then at rt methyl 3-(2-methoxy-2-oxoethylthio)propanoate (50.0 g, 260.10 mmol) was added dropwise to the solution. The reaction mixture was stirred overnight. The resulting reaction mixture was evaporated to remove the solvent. The mixture was neutralized to pH=7-8 with 3N HCl and extracted with dichloromethane. The organic layers were combined, washed with brine, dried over anhydrous Na2SO4, filtered and evaporated. The crude residue obtained contained the target as the only isolable product. Purification by column chromatography on silica gel (eluent: PE/EA=20/1-5/1) provided methyl 3-oxo-tetrahydrothiophene-2-carboxylate as a colourless oil (18.0 g, 43%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxotetrahydrothiophene-2-carboxylate
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Methyl 3-oxotetrahydrothiophene-2-carboxylate
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Customer
Q & A

Q1: What is the significance of Methyl 3-oxotetrahydrothiophene-2-carboxylate in the synthesis of thiophenedicarboxylic acids?

A1: this compound serves as a key intermediate in a novel synthetic route for producing 2,3-thiophenedicarboxylic acid. [] The research highlights a method that utilizes readily available starting materials, methyl thioglycolate and ethyl acrylate, to synthesize this specific intermediate. The method emphasizes the selective preparation of this compound, distinguishing it from Methyl 4-oxotetrahydrothiophene-3-carboxylate, both derived from methyl 3-thiaadipate. This selectivity is crucial for the subsequent steps in synthesizing the desired 2,3-thiophenedicarboxylic acid. [] The described method offers a new approach to obtaining this valuable compound and its dihydro derivative. []

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